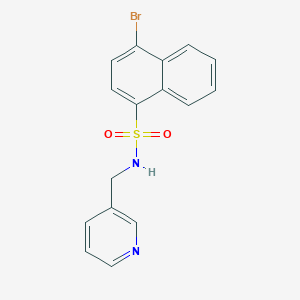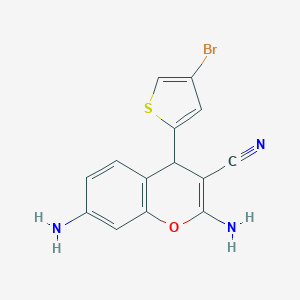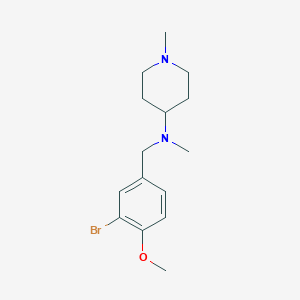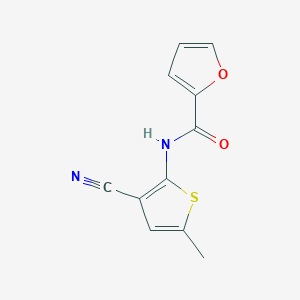
N-(3-cyano-5-methyl-2-thienyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5-methyl-2-thienyl)-2-furamide, also known as CTAF, is a chemical compound that has been the subject of extensive scientific research due to its potential use in various fields. CTAF is a heterocyclic compound that contains both furan and thiophene rings, and it has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and survival. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, as well as the production of reactive oxygen species that can damage cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to have other biochemical and physiological effects. Studies have shown that N-(3-cyano-5-methyl-2-thienyl)-2-furamide can inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(3-cyano-5-methyl-2-thienyl)-2-furamide. One area of interest is in the development of N-(3-cyano-5-methyl-2-thienyl)-2-furamide-based drugs for the treatment of cancer and other diseases. Another area of research is in the development of new synthesis methods for N-(3-cyano-5-methyl-2-thienyl)-2-furamide that could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide and its potential applications in various fields.
Métodos De Síntesis
One of the most common methods for synthesizing N-(3-cyano-5-methyl-2-thienyl)-2-furamide is by reacting 3-cyano-5-methyl-2-thiophenecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. This method results in the formation of N-(3-cyano-5-methyl-2-thienyl)-2-furamide with a yield of around 60%.
Aplicaciones Científicas De Investigación
N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-cyano-5-methyl-2-thienyl)-2-furamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Nombre del producto |
N-(3-cyano-5-methyl-2-thienyl)-2-furamide |
|---|---|
Fórmula molecular |
C11H8N2O2S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
N-(3-cyano-5-methylthiophen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8N2O2S/c1-7-5-8(6-12)11(16-7)13-10(14)9-3-2-4-15-9/h2-5H,1H3,(H,13,14) |
Clave InChI |
MJZPNLAWAZFCER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N |
SMILES canónico |
CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



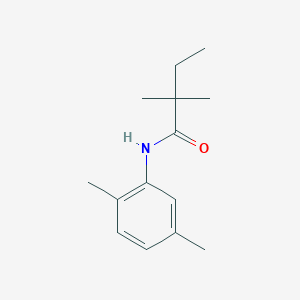



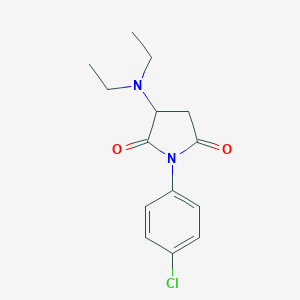



![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

